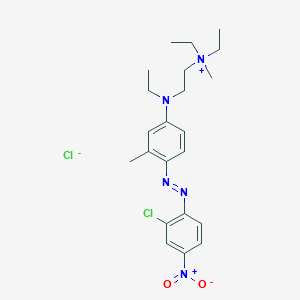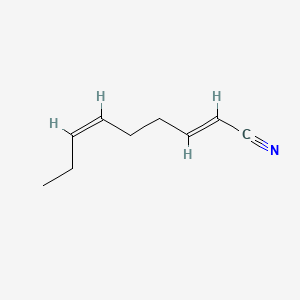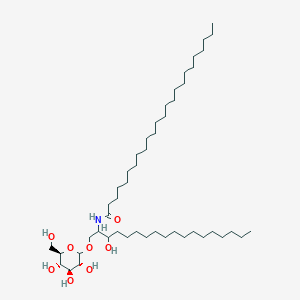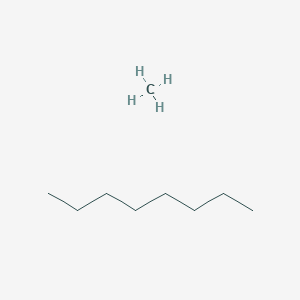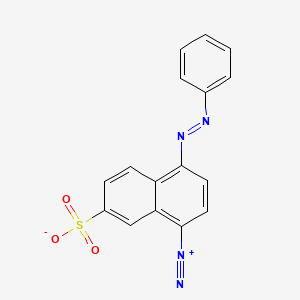
1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a naphthalenediazonium group, a phenylazo group, and a sulfonic acid group, which contribute to its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt typically involves the diazotization of 1-naphthylamine followed by coupling with a phenylazo compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where 1-naphthylamine is treated with nitrous acid in the presence of sulfuric acid. The resulting diazonium salt is then coupled with a phenylazo compound under controlled conditions to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazonium group to an amine group, altering the compound’s properties.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Aplicaciones Científicas De Investigación
1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various azo dyes.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt involves its ability to undergo diazotization and coupling reactions. The diazonium group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparación Con Compuestos Similares
1-Naphthalenediazonium, 4-sulfo-, inner salt: Similar in structure but lacks the phenylazo group.
4-(Phenylazo)benzenediazonium chloride: Contains a phenylazo group but differs in the diazonium and sulfonic acid groups.
2-Naphthalenediazonium, 4-sulfo-, inner salt: Similar to 1-Naphthalenediazonium, 4-sulfo-, inner salt but with a different naphthalene position.
Uniqueness: 1-Naphthalenediazonium, 4-(phenylazo)-7-sulfo-, inner salt is unique due to the combination of its naphthalenediazonium, phenylazo, and sulfonic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
66375-40-4 |
|---|---|
Fórmula molecular |
C16H10N4O3S |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
8-diazonio-5-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H10N4O3S/c17-18-15-8-9-16(20-19-11-4-2-1-3-5-11)13-7-6-12(10-14(13)15)24(21,22)23/h1-10H |
Clave InChI |
FKVOUMZTLHPWBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
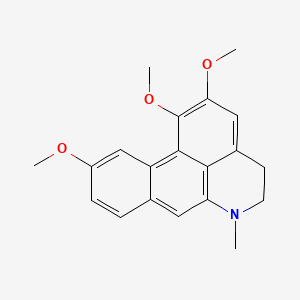
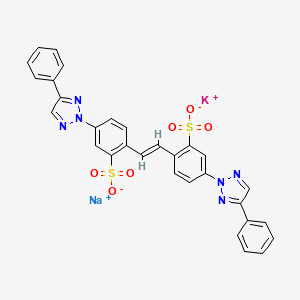
![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
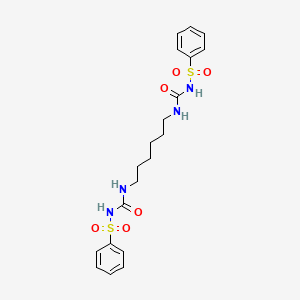
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)

